molecular formula C10H7BrN2O4 B1414405 Methyl 6-bromo-2-cyano-3-nitrophenylacetate CAS No. 1807021-33-5

Methyl 6-bromo-2-cyano-3-nitrophenylacetate

Cat. No.: B1414405
CAS No.: 1807021-33-5
M. Wt: 299.08 g/mol
InChI Key: CPWWEBZPNHUDIZ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-cyano-3-nitrophenylacetate is an organic compound with the molecular formula C11H8BrN2O4. It is known for its applications in various scientific research fields due to its unique chemical properties. This compound is characterized by the presence of bromine, cyano, and nitro functional groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-2-cyano-3-nitrophenylacetate typically involves the bromination of a precursor compound followed by nitration and cyano group introduction. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-2-cyano-3-nitrophenylacetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Amino derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-bromo-2-cyano-3-nitrophenylacetate is utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 6-bromo-2-cyano-3-nitrophenylacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine, cyano, and nitro groups can form various bonds and interactions, influencing the activity of biological molecules and pathways. These interactions can lead to changes in enzyme activity, protein conformation, and cellular signaling.

Comparison with Similar Compounds

  • Methyl 2-bromo-6-cyano-3-nitrophenylacetate
  • Methyl 3-bromo-2-cyano-6-nitrophenylacetate

Comparison: Methyl 6-bromo-2-cyano-3-nitrophenylacetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

methyl 2-(6-bromo-2-cyano-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(14)4-6-7(5-12)9(13(15)16)3-2-8(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWWEBZPNHUDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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